molecular formula C4H5KO6 B1630022 Potassium D-tartrate monobasic CAS No. 57341-16-9

Potassium D-tartrate monobasic

Cat. No.: B1630022
CAS No.: 57341-16-9
M. Wt: 188.18 g/mol
InChI Key: KYKNRZGSIGMXFH-YGEZSCCGSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium D-tartrate monobasic, also known as potassium tartrate, is a potassium salt of tartaric acid. This compound is widely used in various industries due to its unique chemical properties. It is a white, crystalline powder that is highly soluble in water and has a slightly acidic taste. Potassium tartrate is commonly found in baking powder and is used as a leavening agent in baking. It also has applications in the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium tartrate can be synthesized through the neutralization of tartaric acid with potassium hydroxide. The reaction is as follows:

C4H6O6+2KOHK2C4H4O6+2H2O\text{C}_4\text{H}_6\text{O}_6 + 2\text{KOH} \rightarrow \text{K}_2\text{C}_4\text{H}_4\text{O}_6 + 2\text{H}_2\text{O} C4​H6​O6​+2KOH→K2​C4​H4​O6​+2H2​O

This reaction is typically carried out in an aqueous solution at room temperature. The resulting solution is then evaporated to obtain the crystalline product.

Industrial Production Methods: In industrial settings, potassium tartrate is produced by reacting potassium carbonate with tartaric acid. The reaction is carried out in large reactors, and the product is purified through crystallization. The industrial process ensures high purity and yield, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Potassium tartrate undergoes several types of chemical reactions, including:

    Oxidation: Potassium tartrate can be oxidized to produce potassium oxalate and carbon dioxide.

    Reduction: It can be reduced to produce tartaric acid.

    Substitution: Potassium tartrate can react with acids to form tartaric acid and the corresponding potassium salt of the acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium is commonly used as an oxidizing agent.

    Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon can be used for reduction.

    Substitution: Hydrochloric acid can be used to substitute the potassium ion with a hydrogen ion.

Major Products Formed:

    Oxidation: Potassium oxalate and carbon dioxide.

    Reduction: Tartaric acid.

    Substitution: Tartaric acid and potassium chloride.

Scientific Research Applications

Potassium tartrate has numerous applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in titrations.

    Biology: Potassium tartrate is used in the preparation of biological buffers and as a stabilizer in enzyme reactions.

    Medicine: It is used in the formulation of certain medications and as an excipient in pharmaceutical preparations.

    Industry: Potassium tartrate is used in the food industry as a leavening agent and in the production of effervescent tablets.

Comparison with Similar Compounds

  • Sodium tartrate
  • Ammonium tartrate
  • Calcium tartrate

Potassium tartrate stands out due to its versatility and wide range of applications across different industries. Its unique properties make it an essential compound in both scientific research and industrial processes.

Biological Activity

Potassium D-tartrate monobasic, commonly referred to as potassium acid tartrate or cream of tartar, is a potassium salt of tartaric acid with the chemical formula C4H5KO6\text{C}_4\text{H}_5\text{K}\text{O}_6. This compound has garnered attention in various fields, including food science, pharmacology, and biochemistry, due to its diverse biological activities and applications.

1. Metabolism and Pharmacokinetics

Research indicates that the metabolism of potassium D-tartrate is species-dependent. In humans, only about 12% of orally administered tartrate appears in urine, suggesting limited systemic availability and passive absorption. In contrast, intravenous administration leads to a higher recovery rate of approximately 66% in urine, indicating more efficient renal excretion .

The compound is primarily metabolized in the gastrointestinal tract by colonic bacteria, which ferment tartrate into short-chain fatty acids (SCFAs). Notably, l(+)–tartrate is metabolized more rapidly than d(–)–tartrate . In terms of toxicity, studies show a low oral toxicity profile with an LD50 value greater than 4,000 mg/kg in mice . Chronic studies have established a no-observed-adverse-effect level (NOAEL) of 60 mg/kg body weight per day for monopotassium D-tartrate based on kidney histological alterations observed at higher doses .

2. Toxicological Profile

The toxicological assessment of potassium D-tartrate reveals minimal concerns regarding genotoxicity and carcinogenicity. The European Food Safety Authority (EFSA) concluded that there are no indications of genotoxic potential associated with tartaric acid and its salts . Additionally, chronic exposure studies in rats have not indicated significant adverse effects on reproductive organs or developmental toxicity .

Table 1: Toxicological Data Summary

ParameterValue/Observation
Oral LD50 (mice)> 4,000 mg/kg
NOAEL (rats)60 mg/kg bw/day
GenotoxicityNo significant effects observed
CarcinogenicityNo evidence found

3. Biological Functions and Applications

Potassium D-tartrate is widely used in the food industry as a stabilizer and pH control agent. It acts as an antimicrobial agent and has been utilized in wine production to prevent tartrate crystallization during fermentation processes . Its role as a food additive is supported by its approval from regulatory bodies such as the FDA.

In addition to its applications in food science, potassium D-tartrate has historical significance in medicine. It has been used as a laxative and is recognized as an over-the-counter drug in Japan . Recent studies have also explored its potential use in non-hormonal contraceptive formulations .

4. Case Studies and Research Findings

Several studies have highlighted the biological activity of potassium D-tartrate:

  • A study examining the metabolic pathways of tartaric acid found that fermentation by gut microbiota results in beneficial SCFAs that can be absorbed by the colon, potentially contributing to gut health .
  • In clinical settings, potassium D-tartrate's low toxicity profile makes it suitable for various applications without significant risk to human health .
  • Research into its use in wine stabilization demonstrated that fluidized bed crystallization could effectively remove unstable potassium bitartrate from wines, enhancing quality while reducing energy costs associated with traditional methods .

Table 2: Summary of Research Findings

Study FocusKey Findings
MetabolismLimited absorption; fermentation to SCFAs
ToxicityLow toxicity; safe for consumption
Food ApplicationsUsed as stabilizer and pH control agent
Wine ProductionEffective removal of potassium bitartrate

Properties

IUPAC Name

potassium;(2S,3S)-2,3,4-trihydroxy-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6.K/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1/t1-,2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKNRZGSIGMXFH-YGEZSCCGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]([C@@H](C(=O)[O-])O)(C(=O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5KO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635623
Record name Potassium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57341-16-9
Record name Potassium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

L-AzeOH-D-tartrate (14.0 g; 56 mmol; prepared analogously to the methods described in international patent application WO 97/02441) was added to water (17 mL) at room temperature. The mixture was heated to 60° C. and an additional amount of water (9 mL) was added to completely dissolve the L-AzeOH-D-tartrate. KOH (10.8 mL; 5.7 M) was added over 7 minutes to resultant the yellowish solution. The reaction mixture was then left to cool at room temperature. It was left at this temperature overnight. The reaction mixture was then cooled on ice for 7 h. Potassium hydrogen tartrate crystallised and was filtered off. The filtration gave potassium hydrogen tartrate as white solid (9.5 g; 91%) and a slightly yellowish aqueous solution containing liberated L-AzeOH. The latter was used in the next step without further characterisation.
Name
L-AzeOH D-tartrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
L-AzeOH D-tartrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
9 mL
Type
solvent
Reaction Step Four
Name
Quantity
17 mL
Type
solvent
Reaction Step Five
Name
potassium hydrogen tartrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium D-tartrate monobasic
Reactant of Route 2
Potassium D-tartrate monobasic
Reactant of Route 3
Potassium D-tartrate monobasic
Reactant of Route 4
Potassium D-tartrate monobasic
Reactant of Route 5
Potassium D-tartrate monobasic
Reactant of Route 6
Reactant of Route 6
Potassium D-tartrate monobasic

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.